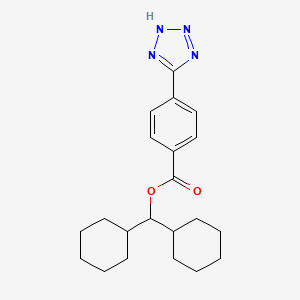

dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields It consists of a benzoate group attached to a tetrazole ring, which is further connected to a dicyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with dicyclohexylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while reduction could lead to the formation of reduced tetrazole derivatives.

Scientific Research Applications

Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials with specific properties, such as catalysts or sensors

Mechanism of Action

The mechanism of action of dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with molecular targets through the tetrazole ring and benzoate group. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the benzoate group can participate in various chemical interactions. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

4-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the dicyclohexylmethyl group.

Benzoyl Chloride, 4-(2H-tetrazol-5-yl): Another related compound with a different functional group.

Uniqueness

Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of the dicyclohexylmethyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more versatile in its applications .

Biological Activity

Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with dicyclohexylmethanol in the presence of coupling agents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Antihypertensive Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antihypertensive effects. In a study involving various synthesized esters, including this compound, the compounds demonstrated notable blood pressure-lowering effects compared to control substances. The mechanism is thought to involve inhibition of angiotensin II receptors, similar to established antihypertensive agents like valsartan .

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH assay, where this compound showed significant free radical scavenging activity. This property is crucial for mitigating oxidative stress-related diseases .

Urease Inhibition

The compound also exhibited urease inhibitory activity, which is beneficial in treating infections caused by Helicobacter pylori. Molecular docking studies revealed that the compound interacts effectively with the urease enzyme's active site, suggesting a potential therapeutic role in gastric disorders .

Table 1: Biological Activities of this compound

| Activity Type | Methodology | Results |

|---|---|---|

| Antihypertensive | Blood Pressure Measurement | Significant reduction in systolic BP |

| Antioxidant | DPPH Assay | High free radical scavenging capacity |

| Urease Inhibition | Molecular Docking | Strong interaction with urease enzyme |

Detailed Research Findings

- Antihypertensive Mechanism : The antihypertensive effect was attributed to the blockade of angiotensin II receptors, leading to vasodilation and reduced blood pressure. The study indicated that this compound has a comparable efficacy to established antihypertensives .

- Antioxidant Mechanism : The antioxidant activity was linked to the ability of the compound to donate electrons and neutralize free radicals, thereby reducing oxidative stress markers in vitro .

- Urease Inhibition : Docking studies revealed that the compound forms hydrogen bonds and salt bridges with critical residues in the urease enzyme, enhancing its inhibitory potency. This suggests a promising pathway for developing treatments for Helicobacter pylori infections .

Properties

CAS No. |

651769-36-7 |

|---|---|

Molecular Formula |

C21H28N4O2 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate |

InChI |

InChI=1S/C21H28N4O2/c26-21(18-13-11-17(12-14-18)20-22-24-25-23-20)27-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-16,19H,1-10H2,(H,22,23,24,25) |

InChI Key |

DMMCGGUEZOZDOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)OC(=O)C3=CC=C(C=C3)C4=NNN=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.